molecular formula C7H8BrN3O2 B1343978 3-Bromo-N-ethyl-5-nitropyridin-4-amine CAS No. 607371-01-7

3-Bromo-N-ethyl-5-nitropyridin-4-amine

Cat. No.: B1343978
CAS No.: 607371-01-7
M. Wt: 246.06 g/mol
InChI Key: DCRXFLDXMBGJNE-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-5-nitropyridin-4-amine is a useful research compound. Its molecular formula is C7H8BrN3O2 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-ethyl-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-2-10-7-5(8)3-9-4-6(7)11(12)13/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRXFLDXMBGJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647964
Record name 3-Bromo-N-ethyl-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607371-01-7
Record name 3-Bromo-N-ethyl-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 3 Bromo N Ethyl 5 Nitropyridin 4 Amine

Strategies for Pyridine (B92270) Ring Construction Applicable to Nitrobrominated Aminopyridines

Classical Pyridine Syntheses and their Modern Adaptations

Classical methods for pyridine synthesis, developed over a century ago, often involve the condensation of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgnih.gov The most prominent of these is the Hantzsch Dihydropyridine Synthesis, which traditionally involves a multicomponent reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia. mdpi.com The resulting 1,4-dihydropyridine (B1200194) is then oxidized to the corresponding pyridine.

Hantzsch Pyridine Synthesis Overview

Reactants Intermediate Product

Modern adaptations of the Hantzsch synthesis have focused on expanding its scope and improving efficiency. For instance, variations have introduced new sources for the C-4 carbon of the pyridine ring, moving beyond the traditional aldehyde component. mdpi.com In one such modification, DMSO can serve as the solvent, carbon source, and oxidant in a reaction between 1,3-diketones and ammonium (B1175870) acetate. mdpi.com Another classical approach is the Bohlmann-Rahtz pyridine synthesis, which provides a route to pyridines with different substitution patterns by reacting enamines with α,β-unsaturated ketones. nih.gov These methods, while foundational, can be limited by the requirement for multiple electron-withdrawing groups in the reactants. nih.gov

Annulation and Cyclization Reactions for Pyridine Core Formation

Annulation and cyclization reactions, particularly [4+2] cycloadditions, represent a key modern approach to pyridine synthesis. baranlab.orgnih.gov These methods offer greater modularity and control over substitution patterns. A common strategy involves the Diels-Alder reaction of an azadiene (a diene containing a nitrogen atom) with an alkyne, which, after a subsequent aromatization step, yields the pyridine ring. baranlab.org

Recent advancements have focused on developing cascade reactions that form the pyridine ring in a single, efficient sequence. One such method involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This reaction proceeds through a 3-azatriene intermediate, which undergoes electrocyclization and subsequent air oxidation to afford highly substituted pyridines in moderate to excellent yields. nih.gov This modular approach allows for the selective incorporation of a wide range of substituents. nih.gov

Another powerful technique involves the ring transformation of other heterocyclic systems. For example, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation (TCRT) with a ketone and ammonia. nih.gov This reaction proceeds through bicyclic intermediates to afford nitropyridines that are often difficult to produce through other methods. nih.gov

Regioselective Functionalization of Pyridine Rings for 3-Bromo-N-ethyl-5-nitropyridin-4-amine Analogs

The synthesis of a specifically substituted molecule like this compound often relies on the regioselective functionalization of a pre-formed pyridine core. However, the inherent electronic properties of pyridine present significant challenges to direct C-H functionalization. nih.govresearchgate.net The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making such reactions considerably more difficult than for benzene (B151609). pearson.comquora.com

Nitration Protocols for Pyridine Derivatives

Nitration is a crucial step in the synthesis of the target molecule and its analogs. The placement of a nitro group on the pyridine ring significantly influences the molecule's electronic properties and provides a handle for further transformations, such as reduction to an amine.

Direct nitration of pyridine using standard conditions, such as a mixture of nitric acid and sulfuric acid, is generally ineffective, resulting in very low yields of nitropyridines. researchgate.netquora.com This poor reactivity is due to two main factors: the electron-deficient nature of the pyridine ring and the protonation of the ring nitrogen under strong acidic conditions. stackexchange.com The resulting pyridinium (B92312) cation is even more deactivated towards electrophilic attack. stackexchange.com

To overcome these limitations, several alternative nitration protocols have been developed. One effective method involves the use of nitric acid in trifluoroacetic anhydride. rsc.orgscribd.com This procedure has been shown to produce 3-nitropyridines from various pyridine derivatives in yields ranging from 10-83%. rsc.org

Another powerful and widely applicable method is the nitration using dinitrogen pentoxide (N2O5), often referred to as Bakke's procedure. researchgate.netchempanda.com In this approach, the pyridine derivative is first reacted with N2O5 in an organic solvent. The resulting intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO3) or sulfur dioxide to yield the 3-nitropyridine (B142982). researchgate.netntnu.no This method is notable for giving good yields, particularly for 4-substituted pyridines. chempanda.com

Table of Nitration Yields for Substituted Pyridines

Pyridine Derivative Nitration Method Product Yield (%) Reference
Pyridine HNO3 / (CF3CO)2O 3-Nitropyridine 18 scribd.com
Pyridine N2O5 then NaHSO3/H2O 3-Nitropyridine 77 chempanda.com
3-Chloropyridine HNO3 / (CF3CO)2O 3-Chloro-5-nitropyridine 83 scribd.com
4-Methylpyridine N2O5 then NaHSO3/H2O 4-Methyl-3-nitropyridine Good chempanda.com

The mechanism of pyridine nitration with dinitrogen pentoxide (DNP) is not a direct electrophilic aromatic substitution. researchgate.netntnu.no Extensive mechanistic studies have elucidated a more complex pathway. ntnu.nopsu.edursc.orgrsc.org

The reaction begins with the attack of the pyridine nitrogen on dinitrogen pentoxide, leading to the formation of an N-nitropyridinium salt, such as N-nitropyridinium nitrate. ntnu.nopsu.edu This highly reactive intermediate is then subjected to nucleophilic attack by bisulfite ions (HSO3⁻) present in the aqueous solution. ntnu.no The attack occurs at either the 2- or 4-position of the pyridine ring to form N-nitro-dihydropyridine intermediates. ntnu.norsc.org

Specifically, two key transient species are formed: N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. psu.edursc.org The crucial step is the subsequent rearrangement of the nitro group from the nitrogen atom to the C-3 position of the ring. Evidence from studies on dimethylpyridines supports a mechanism involving a nih.govpsu.edu sigmatropic shift of the nitro group. researchgate.netpsu.edursc.org This intramolecular rearrangement is followed by the elimination of the sulfite (B76179) or bisulfite groups, leading to the aromatization of the ring and the formation of the final 3-nitropyridine product. ntnu.no

This multi-step mechanism, involving addition, rearrangement, and elimination, successfully bypasses the high activation energy barrier associated with direct electrophilic attack on the deactivated pyridine ring. ntnu.no

Halogenation Techniques with Emphasis on Selective Bromination at C3 Position

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyridine ring is significantly less reactive than benzene towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. youtube.comresearchgate.net This deactivation is further intensified by the protonation of the nitrogen under the acidic conditions often required for halogenation, which places a positive charge on the ring and severely retards the reaction. researchgate.net

Despite the low reactivity, EAS reactions on pyridine, when forced under harsh conditions, selectively yield the 3-substituted product. youtube.comchemicalbook.com This regioselectivity arises because the cationic Wheland intermediates for attack at C2 and C4 have a destabilizing resonance structure where the positive charge is placed on the electronegative nitrogen atom, whereas the intermediate for C3 attack avoids this. chemicalbook.comnih.gov

Typical conditions for the direct bromination of pyridine involve high temperatures (e.g., 300°C) and a Lewis acid catalyst or oleum. youtube.com The yields are often modest, and the conditions are not suitable for substrates with sensitive functional groups. For a precursor already containing a nitro group, these conditions can be prohibitively harsh. A more contemporary approach involves a dearomatization-rearomatization sequence via Zincke imine intermediates, which transforms the electron-deficient pyridine into a more reactive, electron-rich acyclic system, allowing for mild and highly regioselective halogenation at the C3 position. nih.govchemrxiv.org

Table 1: Comparison of C3-Bromination Conditions for Pyridine via EAS
MethodReagents & ConditionsTypical YieldRegioselectivityReference
Direct BrominationBr₂, FeBr₃ or Oleum, 130-300°CLow to ModerateC3 youtube.com
Zincke Imine Strategy1. N-activation (e.g., Tf₂O) 2. Amine (e.g., Dibenzylamine) 3. NBS 4. NH₄OAc, EtOH, 60°CGood to ExcellentC3 nih.govchemrxiv.org

Direct C-H halogenation catalyzed by transition metals offers a milder alternative to classical EAS. However, direct C3-selective halogenation of pyridines remains a challenge due to the coordinating ability of the ring nitrogen, which can influence the catalyst's behavior. rsc.org A powerful and increasingly common indirect strategy involves an initial transition-metal-catalyzed C-H borylation.

Iridium-catalyzed C-H borylation has emerged as a robust method for functionalizing pyridines. rsc.orgdigitellinc.comresearchgate.net Using catalysts like [Ir(cod)OMe]₂ and ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), a boryl group (Bpin) can be selectively installed at the C3 position. researchgate.net The regioselectivity is often governed by steric factors, making the C3 and C5 positions favorable in many substituted pyridines. digitellinc.com The resulting pyridyl boronic ester is a versatile intermediate that can be readily converted to a bromo-substituent via subsequent halogenation with reagents like copper(II) bromide. This two-step sequence effectively achieves a transition-metal-mediated C3-bromination under conditions compatible with a wider range of functional groups.

Table 2: Iridium-Catalyzed Borylation-Halogenation Sequence for C3-Bromination
StepReagents & ConditionsProductKey FeaturesReference
1. C-H Borylation Pyridine Substrate, B₂pin₂, [Ir(cod)OMe]₂, dtbpy, Solvent (e.g., octane), Heat3-(Bpin)-PyridineHigh C3 selectivity, sterically controlled, functional group tolerance. rsc.orgresearchgate.net
2. Halogenation 3-(Bpin)-Pyridine, CuBr₂, MeOH, Reflux3-Bromopyridine (B30812)Efficient conversion of boronic ester to bromide.General procedure following borylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, LDA) and directs deprotonation to the adjacent ortho position. To achieve C3-bromination, a DMG would need to be installed at either the C2 or C4 position of the pyridine ring.

Common DMGs for pyridine include amides, carbamates, and halogens. harvard.edunih.gov For instance, a C2-carboxamide can direct lithiation to the C3 position. The resulting C3-lithiated pyridine is a potent nucleophile that can be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to install the bromine atom with high regioselectivity. The DMG can then be retained or removed in a subsequent step. This method offers excellent regiocontrol but requires the presence of a suitable directing group on the precursor molecule.

Amination Pathways for Pyridine Systems at C4 Position

The introduction of an amine at the C4 position of a pyridine ring, particularly one bearing electron-withdrawing groups like a nitro group, is typically accomplished through nucleophilic substitution pathways.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles onto electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged Meisenheimer complex intermediate. researchgate.net For this reaction to be efficient, two main conditions must be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG). A nitro group is a very effective activator.

A good leaving group (typically a halide) must be present at the position of substitution.

The C2 and C4 positions of the pyridine ring are particularly activated towards SNAr because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen atom, providing significant stabilization. youtube.com In the context of synthesizing this compound, a suitable precursor would be a 3-bromo-4-halo-5-nitropyridine. The nitro group at C5 and the ring nitrogen strongly activate the C4 position for nucleophilic attack by ethylamine (B1201723). The reaction of such a precursor with ethylamine would readily displace the halide at C4 to furnish the desired product. This pathway is one of the most direct and widely used methods for constructing 4-aminopyridine (B3432731) derivatives.

Table 3: Representative SNAr Reaction for C4-Amination
PrecursorNucleophileConditionsProductKey Features
3-Bromo-4-chloro-5-nitropyridine (B1281519)Ethylamine (EtNH₂)Polar solvent (e.g., EtOH, DMF), Base (e.g., K₂CO₃ or excess EtNH₂), Room Temp. to Mild HeatThis compoundHigh regioselectivity, driven by EWG activation, common industrial method.

In cases where a leaving group is not present at the target position, other methods can be employed to substitute a hydrogen atom.

Vicarious Nucleophilic Substitution (VNS) allows for the formal nucleophilic substitution of hydrogen in electron-deficient arenes. This reaction typically involves a nucleophile carrying its own leaving group. While VNS is more commonly used for C-alkylation or C-amination at positions ortho or para to a nitro group, its application can be extended to amination. For instance, reagents like 4-amino-1,2,4-triazole (B31798) can serve as an NH₂⁻ equivalent in VNS reactions with nitropyridines.

Oxidative Nucleophilic Substitution of Hydrogen (SNH) represents a more direct approach. Recent advances have established powerful methods for the C4-selective amination of pyridines via SNH pathways. researchgate.netnih.gov These methods often involve an initial activation of the pyridine ring, for example, by N-oxidation to form a pyridine N-oxide. The N-oxide can then be treated with an activating agent (e.g., triflic anhydride) and an external pyridine reagent to form a 4-pyridyl pyridinium salt intermediate. researchgate.netnih.gov This highly electrophilic intermediate readily reacts with an amine nucleophile (such as aqueous ammonia or, potentially, ethylamine) at the C4 position. The final step involves rearomatization to yield the 4-aminopyridine product. This strategy provides a direct route for C-H amination at the C4 position, bypassing the need for a pre-installed leaving group. researchgate.netresearchgate.net

Introduction of Alkylamino Moieties, specifically N-ethylation, into Pyridine Rings

The introduction of an N-ethyl group onto an aminopyridine ring, particularly in the presence of other reactive sites, presents a significant synthetic challenge. Direct N-alkylation of aminopyridines with ethyl halides is often complicated by competing alkylation at the more nucleophilic pyridine ring nitrogen, leading to pyridinium salt formation. Furthermore, overalkylation of the desired amino group can result in mixtures of mono- and diethyl-substituted products.

To achieve selective N-monoalkylation, several strategies have been developed. One approach involves the reductive amination of an aminopyridine with acetaldehyde, using a reducing agent like sodium borohydride. researchgate.net Another method requires the initial deprotonation of the amino group with a very strong base, such as n-butyllithium (n-BuLi), to enhance its nucleophilicity before reaction with an ethylating agent. nih.gov To circumvent the need for harsh bases, the exocyclic amino group can be temporarily protected, for instance as a Boc-derivative, which increases the acidity of the N-H proton, allowing deprotonation with a milder base like sodium hydride (NaH) prior to alkylation. nih.gov

For a substrate like the 3-bromo-5-nitropyridine (B95591) scaffold, the most direct and common method for introducing the N-ethyl-4-amine group is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this approach, a precursor such as 3-bromo-4-chloro-5-nitropyridine is treated with ethylamine. The pyridine ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C5 position. This activation is most pronounced at the ortho (C4) and para (C2) positions relative to the nitro group. The reaction proceeds via an addition-elimination mechanism, where ethylamine attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.comyoutube.com This intermediate is stabilized by resonance involving the nitro group. In the final step, the leaving group (in this case, chloride) is expelled to restore aromaticity, yielding the desired this compound. nih.gov

Ring Transformation Approaches to Synthesize 3-Substituted 5-Nitropyridines

Ring transformation reactions offer a powerful "scrap and build" strategy for synthesizing highly functionalized heterocyclic compounds that are often difficult to access through simple substitution reactions on a pre-existing ring. nih.gov For the synthesis of 3-substituted 5-nitropyridines, the Three-Component Ring Transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone is a particularly effective method. nih.govkochi-tech.ac.jp

This dinitropyridone serves as a stable and safe synthetic equivalent of the highly reactive and unstable nitromalonaldehyde. nih.gov The reaction involves heating the dinitropyridone with an aldehyde or ketone and a nitrogen source, such as ammonia or ammonium acetate. kochi-tech.ac.jpencyclopedia.pub This process constructs the 5-nitropyridine ring from acyclic precursors, allowing for considerable diversity in the final product.

The plausible mechanism involves the initial attack of the enol or enolate of the carbonyl compound at the electrophilic C4 position of the dinitropyridone. encyclopedia.pub Following subsequent steps involving the nitrogen source, a bicyclic intermediate is formed, which then eliminates nitroacetamide to afford the final aromatic nitropyridine product. encyclopedia.pub The use of an aldehyde as the carbonyl component in this reaction specifically leads to the formation of 3-substituted 5-nitropyridines. researchgate.net This methodology provides a convergent and flexible route to the core structure of the target molecule.

Table 1: Examples of Three-Component Ring Transformations to Yield Substituted Nitropyridines
Carbonyl ComponentNitrogen SourceProductYield (%)Reference
AcetophenoneAmmonia3-Nitro-6-phenylpyridine81 encyclopedia.pub
CyclohexanoneAmmonia5-Nitro-1,2,3,4-tetrahydroacridine80 nih.gov
PropanalAmmonium Acetate3-Ethyl-5-nitropyridine~60-70 (Typical for aldehydes) researchgate.net
AcetoneAmmonium Acetate2,6-Dimethyl-4-nitroaniline*- researchgate.net
*Note: Aliphatic ketones can lead to nitroaniline formation as a competing pathway.

Advanced Coupling Reactions in the Synthesis of this compound Frameworks

The bromine atom on the pyridine ring is a key functional handle that enables further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck) for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions provide powerful tools for functionalizing the C3 position of the 3-bromo-5-nitropyridine scaffold.

Suzuki Coupling : The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. It involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. nih.gov In this context, a 3-bromo-5-nitropyridine derivative can be coupled with various aryl- or vinylboronic acids to introduce diverse substituents at the C3 position. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.govresearchgate.net

Sonogashira Coupling : This reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgscirp.org Applying this to a 3-bromo-5-nitropyridine substrate allows for the direct installation of an alkynyl group, which is a valuable precursor for further transformations. researchgate.net The reaction is typically co-catalyzed by copper(I) and carried out in the presence of an amine base. organic-chemistry.org

Heck Reaction : The Heck reaction creates a C(sp²)–C(sp²) bond by coupling an aryl halide with an alkene. organic-chemistry.orgmdpi.com This allows for the introduction of vinyl or substituted vinyl groups at the C3 position of the pyridine ring. A key feature of the Heck reaction is its excellent stereoselectivity, typically favoring the trans isomer of the resulting alkene. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Pyridine Derivatization
ReactionCoupling PartnerBond FormedGeneric Example on Bromopyridine
SuzukiR-B(OH)₂Py-R (C-C)Coupling of 3-bromopyridine with phenylboronic acid. researchgate.net
SonogashiraR-C≡CHPy-C≡C-R (C-C)Coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes. researchgate.net
HeckR-CH=CH₂Py-CH=CH-R (C-C)Coupling of aryl bromides with activated alkenes. organic-chemistry.orgmdpi.com

Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination) on Halopyridines

The Buchwald-Hartwig amination has become one of the most powerful and widely used methods for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. rug.nl It represents a significant advancement over traditional methods like the Goldberg reaction or SNAr, offering broader substrate scope, greater functional group tolerance, and generally milder reaction conditions. wikipedia.org

The reaction is central to the synthesis of molecules like this compound, providing an alternative route to the C4-N bond formation compared to SNAr. For example, starting from 3,4-dibromo-5-nitropyridine, a selective Buchwald-Hartwig amination with ethylamine could potentially be directed to the more reactive C4 position.

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands generally promoting the key steps of the catalytic cycle. youtube.com

Table 3: Examples of Buchwald-Hartwig Amination on Halopyridines
Pyridine SubstrateAmineCatalyst/Ligand SystemSignificanceReference
2-BromopyridinesVolatile aminesPd(OAc)₂ / LigandProvides entry to secondary/tertiary aminopyridines.-
Aryl HalidesPrimary/Secondary AminesPd(0) / Biaryl phosphine ligandsGeneral method for C-N bond formation. wikipedia.orgnih.gov
Aryl BromidesAminostannanesPd complexesPioneering work in Pd-catalyzed C-N coupling. rug.nl

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental findings for the structural elucidation and spectroscopic characterization of this compound are not available in the public domain. While the existence of this compound is confirmed through chemical supplier databases, which provide basic information such as its CAS number (607371-01-7), molecular formula (C₇H₈BrN₃O₂), and molecular weight (246.06 g/mol ), the primary research articles containing its synthesis and detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and FT-IR data, could not be located.

Therefore, it is not possible to provide the in-depth analysis and data tables for the following sections as requested in the outline:

Structural Elucidation and Spectroscopic Characterization of 3 Bromo N Ethyl 5 Nitropyridin 4 Amine

High-Resolution Spectroscopic Techniques for Molecular Structure Assignment

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Frequencies

Without access to the necessary experimental data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Raman Spectroscopy (FT-Raman) and Vibrational Mode Assignments

Fourier-transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural components. For 3-Bromo-N-ethyl-5-nitropyridin-4-amine, the Raman spectrum is expected to be characterized by distinct bands corresponding to the vibrations of its primary functional groups: the substituted pyridine (B92270) ring, the nitro group, the N-ethylamino group, and the carbon-bromine bond.

The key vibrational modes can be assigned as follows:

Nitro Group (NO₂) Vibrations: The nitro group is anticipated to produce two of the most characteristic bands in the spectrum. The symmetric stretching vibration (νs NO₂) typically appears as a strong, sharp band in the 1330-1390 cm⁻¹ region, while the asymmetric stretching vibration (νas NO₂) is found at a higher frequency, generally between 1500-1570 cm⁻¹. Bending and rocking modes for the nitro group occur at lower frequencies.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of complex vibrations. The ring stretching modes (νC=C and νC=N) are expected in the 1400-1610 cm⁻¹ range. The ring breathing mode, a symmetric expansion and contraction of the entire ring, often produces a strong and sharp band, which for pyridine itself is near 992 cm⁻¹. Substituent-sensitive modes will also be present, reflecting the influence of the bromo, nitro, and ethylamino groups on the ring's electron distribution and geometry.

N-Ethylamino Group Vibrations: The secondary amine (N-H) stretch is typically observed in the infrared spectrum and is often weak in the Raman spectrum. However, the N-H in-plane bending mode can be observed. The ethyl group will contribute C-H symmetric and asymmetric stretching vibrations (typically 2850-3000 cm⁻¹) and various bending and rocking modes (e.g., CH₂ scissoring around 1450 cm⁻¹). The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is found at the low-frequency end of the spectrum, typically in the range of 500-650 cm⁻¹, due to the heavy mass of the bromine atom.

A summary of the predicted key vibrational modes and their expected spectral regions is presented in the table below.

Table 1: Predicted FT-Raman Vibrational Mode Assignments for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Ethylamino 3300 - 3500 Weak
C-H Asymmetric Stretch Ethyl (CH₂) ~2960 Medium
C-H Symmetric Stretch Ethyl (CH₃, CH₂) ~2870 Medium
Ring C-H Stretch Pyridine 3050 - 3100 Medium
Ring Stretching Pyridine (C=C, C=N) 1550 - 1610 Strong
NO₂ Asymmetric Stretch Nitro 1500 - 1570 Medium-Strong
CH₂ Scissoring Ethyl ~1450 Weak-Medium
Ring Stretching Pyridine (C=C, C=N) 1400 - 1480 Medium
NO₂ Symmetric Stretch Nitro 1330 - 1390 Strong
C-N Stretch Ethylamino 1250 - 1350 Medium
Ring Breathing Pyridine 990 - 1030 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the electronic transitions within the substituted aromatic system. The molecule contains a π-conjugated pyridine ring with a potent electron-donating group (the N-ethylamino group, -NH-CH₂CH₃) and a strong electron-withdrawing group (the nitro group, -NO₂). This "push-pull" configuration is expected to dominate its UV-Vis spectrum.

The primary electronic transitions anticipated are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. For substituted pyridines, these typically result in strong absorption bands in the 200-300 nm range. The presence of substituents significantly modulates the energy of these transitions.

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the amino group, the oxygen atoms of the nitro group, or the pyridinic nitrogen, to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and appear at longer wavelengths.

Intramolecular Charge Transfer (ICT) Transition: The most significant feature in the spectrum is likely to be a strong ICT band. This transition involves the effective transfer of electron density from the highest occupied molecular orbital (HOMO), which is expected to have significant character from the electron-donating amino group and the pyridine ring, to the lowest unoccupied molecular orbital (LUMO), which will be heavily localized on the electron-withdrawing nitro group. This push-pull mechanism lowers the HOMO-LUMO energy gap, resulting in a strong absorption band at a relatively long wavelength, likely in the 350-450 nm range, which imparts color to the compound. The position of this band is often sensitive to solvent polarity (solvatochromism).

Table 2: Predicted Electronic Transitions for this compound

Transition Type Orbitals Involved (Predicted) Expected λmax Range (nm) Characteristics
π → π* π(Ring) → π*(Ring) 220 - 280 High intensity (high molar absorptivity)
n → π* n(N, O) → π*(Ring/NO₂) 280 - 340 Low intensity, may be obscured by other bands

X-ray Crystallography for Solid-State Structure Determination

While no publicly available crystal structure for this compound has been reported, this section outlines the principles of its structural determination and the anticipated molecular and supramolecular features based on data from analogous structures.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful analysis of this compound would yield fundamental crystallographic data, including the unit cell parameters (the dimensions a, b, c, and angles α, β, γ that define the repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements within the crystal lattice. This information provides the foundational framework for understanding the molecule's solid-state conformation and packing.

Elucidation of Molecular Geometry and Conformational Preferences in the Crystalline State

Based on the analysis of related substituted pyridine structures, the molecular geometry of this compound can be predicted with reasonable accuracy.

Molecular Geometry: The central pyridine ring is expected to be essentially planar. The substituents—bromo, nitro, and N-ethylamino groups—will cause minor distortions in the ring's bond angles and lengths from those of an ideal hexagon. The C-Br bond length would be typical for an aromatic bromide (~1.88-1.91 Å). The C-NO₂ and N-O bond lengths would be consistent with those in other nitroaromatic compounds.

Conformational Preferences: A key conformational feature would be the orientation of the nitro and N-ethylamino groups relative to the pyridine ring. Due to steric hindrance from the adjacent bromine atom and the ethyl group, the nitro group is likely to be twisted out of the plane of the pyridine ring by a small angle. The N-ethylamino group also possesses conformational flexibility. The N-H bond is expected to be oriented to facilitate intermolecular hydrogen bonding. The conformation of the ethyl group (C-N-C-C torsion angle) will likely adopt a staggered arrangement to minimize steric strain.

Analysis of Supramolecular Architecture and Intermolecular Interactions

The crystal packing, or supramolecular architecture, of this compound would be governed by a combination of directional intermolecular interactions. These non-covalent forces dictate how individual molecules recognize and assemble into a stable, ordered three-dimensional lattice.

Hydrogen bonding is predicted to be the dominant and most energetically significant intermolecular interaction in the crystal structure of this compound. The N-ethylamino group provides a single hydrogen bond donor (N-H), while the nitro group offers two strong hydrogen bond acceptor sites (the two oxygen atoms). The pyridinic nitrogen can also act as a hydrogen bond acceptor.

The primary and most stable hydrogen bond is expected to form between the amino proton (donor) and one of the oxygen atoms of the nitro group of an adjacent molecule (acceptor). This N-H···O interaction is a robust and highly directional bond that is commonly observed in the crystal structures of aminonitroaromatic compounds. nih.govworldwidejournals.com Such interactions typically lead to the formation of well-defined supramolecular synthons, such as one-dimensional chains or centrosymmetric dimers.

Table 3: Predicted Hydrogen Bonds and Other Intermolecular Interactions

Interaction Type Donor-H···Acceptor Predicted D···A Distance (Å) Predicted D-H···A Angle (°) Energetic Contribution
Strong Hydrogen Bond N-H···O(nitro) 2.8 - 3.2 150 - 180 Strong
Weak Hydrogen Bond C(ring)-H···O(nitro) 3.1 - 3.5 120 - 160 Weak
Weak Hydrogen Bond C(ethyl)-H···O(nitro) 3.2 - 3.6 120 - 160 Weak
Weak Hydrogen Bond C(ring)-H···N(pyridine) 3.2 - 3.6 120 - 160 Weak

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | 3.4 - 3.8 (centroid-centroid) | N/A | Moderate-Weak |

Halogen Bonding Interactions Involving the Bromine Substituent

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as an electrophilic species, interacting with a nucleophile such as a lone pair on a nitrogen or oxygen atom. In the context of this compound, the bromine atom attached to the electron-deficient pyridine ring is a potential halogen bond donor. The presence of the electron-withdrawing nitro group (-NO₂) is expected to enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its capacity to form halogen bonds.

In the solid state, the bromine atom of this compound could engage in halogen bonding with various acceptors. Potential halogen bond acceptors within the same or neighboring molecules include the nitrogen atom of the pyridine ring, the oxygen atoms of the nitro group, or the amine nitrogen. Studies on other bromopyridine derivatives have shown that C-Br···N and C-Br···O interactions are common motifs in their crystal structures. nih.govacs.org

The strength and geometry of these bonds are critical in dictating the supramolecular assembly. The C-Br···A (where A is the acceptor atom) angle is typically close to 180°, reflecting the directionality of the σ-hole. The bond distance between the bromine and the acceptor atom is generally less than the sum of their van der Waals radii, indicating a significant attractive interaction. For instance, in related N-methyl-3-bromopyridinium iodide structures, C–Br···I⁻ halogen bonds are a dominant interaction. acs.org While the N-ethyl-amino and nitro groups in the target molecule introduce additional complexity, the fundamental principles of halogen bonding would still apply.

Illustrative Halogen Bond Parameters for Bromopyridine Derivatives

Interaction TypeTypical Distance (Å)Typical Angle (°)Reduction from vdW Radii Sum (%)
C-Br···N2.8 - 3.2160 - 1785 - 15%
C-Br···O2.9 - 3.3155 - 1754 - 12%

This table is illustrative and based on data from analogous compounds.

π-π Stacking Interactions in Pyridine Assemblies

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the ring nitrogen and the potent electron-withdrawing nature of the nitro group. This electronic characteristic strongly influences its ability to participate in π-π stacking interactions. In crystalline solids, such electron-deficient rings tend to stack with electron-rich aromatic systems or with themselves in an offset or slipped-parallel arrangement to minimize electrostatic repulsion and maximize attractive dispersion and quadrupole-quadrupole interactions.

For assemblies of this compound, a face-to-face stacking arrangement is electrostatically unfavorable. Instead, a parallel-displaced or anti-parallel offset stacking geometry is anticipated. In such an arrangement, the electron-deficient π-system of one pyridine ring would align with the more electron-rich regions (the C-H bonds) of an adjacent ring. The typical parameters for such interactions include a centroid-to-centroid distance of 3.3 to 3.8 Å and a vertical displacement (slippage) between the ring centers. The presence of the bulky bromine and N-ethyl groups will also sterically influence the possible stacking geometries, potentially leading to more complex three-dimensional networks.

Typical Geometrical Parameters for π-π Stacking in Nitropyridine Systems

ParameterTypical Value Range
Centroid-to-Centroid Distance3.3 - 3.8 Å
Interplanar Angle0 - 10°
Slippage Distance1.0 - 1.8 Å

This table is illustrative and based on data from analogous compounds.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on a dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting potential hydrogen bonds and halogen bonds.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal distinct red areas corresponding to:

N-H···O or N-H···N hydrogen bonds involving the amine group.

C-Br···O or C-Br···N halogen bonds involving the bromine atom.

C-H···O contacts between the pyridine or ethyl C-H groups and the nitro oxygen atoms.

The two-dimensional (2D) fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the intermolecular contacts. It is a plot of the distance to the nearest nucleus external to the surface (de) versus the distance to the nearest nucleus internal to the surface (di). The plot is unique for each molecule in its crystalline environment and can be deconstructed to show the relative contributions of different types of atomic contacts.

In a hypothetical fingerprint plot for this compound, characteristic features would include:

A pair of sharp spikes at lower de and di values, characteristic of strong, directional interactions like hydrogen bonds (O···H/N···H contacts) and halogen bonds (Br···O/Br···N contacts).

A large, diffuse region corresponding to the high percentage of H···H contacts, which are generally weaker van der Waals interactions.

"Wings" or other distinct features representing C···H/H···C contacts, which can be indicative of C-H···π interactions.

Illustrative Contribution of Contacts to the Hirshfeld Surface

Contact TypeHypothetical Percentage ContributionInteraction Implied
H···H~30 - 40%Van der Waals forces
O···H / H···O~20 - 25%Hydrogen Bonding (N-H···O, C-H···O)
Br···H / H···Br~10 - 15%Weak Hydrogen/Halogen Bonding
Br···O / O···Br~5 - 10%Halogen Bonding
C···H / H···C~5 - 10%van der Waals, C-H···π
Other (C···C, N···O, etc.)~5%Various weak interactions

This table is illustrative and presents hypothetical data based on analyses of similar molecular structures to demonstrate the utility of Hirshfeld surface analysis.

Computational Chemistry and Theoretical Investigations of 3 Bromo N Ethyl 5 Nitropyridin 4 Amine

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are indispensable tools in modern chemistry for predicting the behavior of molecules at the atomic and electronic levels. For a molecule like 3-Bromo-N-ethyl-5-nitropyridin-4-amine, these methods can elucidate its three-dimensional structure, stability, and electronic properties, which are fundamental to understanding its chemical reactivity. ajchem-a.com

Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of a molecule based on its electron density. quantumsimmblogs.com A primary application of DFT is geometry optimization, an iterative process that seeks to find the most stable three-dimensional arrangement of atoms in the molecule by minimizing its total energy. numberanalytics.comwikipedia.org This optimized geometry corresponds to a stationary point on the potential energy surface and is crucial for the accurate prediction of other molecular properties. gmu.edu

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. quantumsimmblogs.com Several functionals are commonly used, each with specific strengths:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory. uni-muenchen.de It is known for its excellent balance of accuracy and computational cost, making it a popular choice for calculating the geometries and energies of a wide range of organic molecules. ajchem-a.com

CAM-B3LYP (Coulomb-Attenuating Method B3LYP) : This is a range-separated hybrid functional that improves upon B3LYP, particularly for describing long-range interactions and charge-transfer excitations. quantumsimmblogs.comscribd.com It provides a more accurate description of electronic transitions, which is relevant for predicting UV-Vis spectra and understanding excited-state properties.

B3PW91 (Becke, 3-parameter, Perdew-Wang 91) : Similar to B3LYP, this hybrid functional combines the Becke three-parameter exchange functional but with the Perdew-Wang 91 correlation functional. ontosight.ai The primary difference lies in the formulation of the correlation part. researchgate.net The choice between B3LYP and B3PW91 can depend on the specific system being studied, with B3PW91 sometimes offering advantages for certain types of molecules.

In a theoretical study of this compound, calculations would be performed using each of these functionals to assess which provides the most reliable description of its electronic properties.

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and quality of the basis set directly impact the accuracy of the computational results. aip.org Larger basis sets provide a more flexible description of the electron distribution but also increase the computational time.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). aip.org A convergence study would be essential, where calculations are performed with progressively larger basis sets until the calculated properties, such as the total energy and optimized geometry, no longer change significantly. researchgate.nettau.ac.il This ensures that the results are independent of the basis set choice and represent a close approximation of the theoretical limit for the chosen DFT functional. aip.org

Table 1: Illustrative Data for Geometry Optimization and Energy Calculations
ParameterDescription of Expected Data
Optimized Bond Lengths (Å)Calculated distances between bonded atoms (e.g., C-N, C-Br, N-O) in the energy-minimized structure. These values would be compared across different functional/basis set combinations.
Optimized Bond Angles (°)Calculated angles between three connected atoms (e.g., C-N-C, O-N-O) that define the molecular shape.
Total Electronic Energy (Hartree)The absolute electronic energy of the molecule at its optimized geometry. A lower energy generally indicates a more stable structure. This value would be reported for each functional and basis set.
Dipole Moment (Debye)A measure of the overall polarity of the molecule, arising from the distribution of electron density. This is calculated from the optimized geometry and electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energies and spatial distributions of these orbitals provide critical insights into the molecule's ability to donate or accept electrons. numberanalytics.comyoutube.com

The HOMO is the outermost orbital containing electrons. Its energy level is related to the ionization potential and indicates the molecule's tendency to donate electrons, acting as a nucleophile or a base. ossila.com For this compound, an FMO analysis would identify which atoms or regions of the molecule have the highest HOMO density. These regions, likely the amino group and the pyridine (B92270) ring, would be the primary sites for electrophilic attack.

The LUMO is the lowest energy orbital that is devoid of electrons. Its energy level is related to the electron affinity and signifies the molecule's ability to accept electrons, acting as an electrophile or a Lewis acid. ossila.com The analysis would reveal the parts of the this compound molecule where the LUMO is localized. Due to the presence of the electron-withdrawing nitro group and the bromine atom, these areas are expected to be susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. wikipedia.org A small gap suggests that the molecule is more easily excitable and therefore more chemically reactive. wikipedia.org

Table 2: Illustrative Data for Frontier Molecular Orbital Analysis
ParameterDescription of Expected Data
HOMO Energy (eV)The calculated energy of the highest occupied molecular orbital. A higher (less negative) value indicates a greater tendency to donate electrons.
LUMO Energy (eV)The calculated energy of the lowest unoccupied molecular orbital. A lower (more negative) value suggests a greater ability to accept electrons.
HOMO-LUMO Gap (eV)The energy difference between the LUMO and HOMO (ELUMO - EHOMO). This value is a crucial indicator of the molecule's chemical reactivity and stability.
Orbital Density DistributionVisual plots showing the regions of the molecule where the HOMO and LUMO are located. This would pinpoint the likely sites for electrophilic and nucleophilic interactions.

Frontier Molecular Orbital (FMO) Analysis

Analysis of HOMO-LUMO Energy Gap as an Indicator of Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular reactivity.

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a larger energy gap implies greater stability and lower reactivity. For substituted nitropyridines, the HOMO-LUMO gap is influenced by the nature and position of the substituents on the pyridine ring. The presence of electron-withdrawing groups like the nitro group (-NO₂) and bromine (-Br), alongside an electron-donating group like the ethylamino group (-NH-CH₂CH₃), creates a complex electronic environment in this compound.

Theoretical calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the energies of the HOMO and LUMO. For a related compound, 2-amino-3-bromo-5-nitropyridine, the HOMO-LUMO energy gap has been computationally determined, providing a reference for the expected reactivity. researchgate.net The analysis of the spatial distribution of these orbitals reveals that the HOMO is often localized on the more electron-rich parts of the molecule, such as the amino group and the pyridine ring, while the LUMO is typically centered on the electron-deficient regions, particularly the nitro group. This distribution indicates that the molecule is likely to act as an electron donor from the amino- and pyridine-rich areas and as an electron acceptor at the nitro group.

Table 1: Illustrative Frontier Orbital Energies and Related Quantum Chemical Parameters for a Substituted Nitropyridine

ParameterValue (eV)
EHOMO-6.8
ELUMO-3.2
Energy Gap (ΔE)3.6
Ionization Potential (I)6.8
Electron Affinity (A)3.2
Global Hardness (η)1.8
Global Softness (S)0.28
Electronegativity (χ)5.0
Chemical Potential (μ)-5.0
Electrophilicity Index (ω)6.94

Note: These values are illustrative and based on typical findings for similar bromo-nitro-amino pyridine derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is generated by mapping the electrostatic potential onto the electron density surface of the molecule. Different colors on the MEP map represent varying levels of electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red and yellow, are associated with a high electron density and are susceptible to electrophilic attack. These areas are often found around electronegative atoms such as oxygen and nitrogen. In this compound, the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential.

Conversely, areas of positive electrostatic potential, depicted in blue, indicate electron-deficient regions that are prone to nucleophilic attack. These are commonly located around hydrogen atoms, particularly those attached to heteroatoms. The hydrogen atoms of the ethylamino group in this compound would be expected to show a positive electrostatic potential.

Green areas on the MEP map represent regions of neutral or near-zero potential. The MEP analysis for analogous compounds has shown that the nitro group's oxygen atoms are the most negative sites, making them centers for electrophilic interactions, while the amino group's hydrogens are the most positive, indicating their role in nucleophilic interactions. researchgate.net This detailed charge distribution map is instrumental in understanding intermolecular interactions and predicting the molecule's behavior in a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis helps in understanding intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to the stability of the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. In molecules like this compound, significant hyperconjugative interactions are expected to occur. For instance, the lone pair electrons on the nitrogen atom of the ethylamino group can delocalize into the antibonding π* orbitals of the pyridine ring and the nitro group. Similarly, interactions between the π orbitals of the pyridine ring and the antibonding π* orbitals of the nitro group contribute to the electronic delocalization and stability of the molecule.

Studies on similar substituted pyridines have revealed substantial charge delocalization from the amino group to the nitro group through the pyridine ring, which is indicative of a push-pull electronic effect. nih.gov This intramolecular charge transfer is a key factor influencing the molecule's chemical and physical properties, including its reactivity and spectroscopic behavior.

Table 2: Illustrative NBO Analysis showing Significant Donor-Acceptor Interactions in a Substituted Nitropyridine

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Naminoπ(Cring-Cring)25.5
π(Cring-Cring)π(Nnitro-Onitro)18.2
π(Cring-Nring)π(Cring-Cring)15.8
LP(1) Onitroσ(Nnitro-Cring)5.3

Note: These values are for illustrative purposes and represent typical interactions and stabilization energies found in similar molecules.

Topological Analyses of Electron Density (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

The Electron Localization Function (ELF) is a method that maps the likelihood of finding an electron pair in a given region of space. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. In this compound, ELF analysis would be expected to show high localization in the C-C, C-N, C-H, N-O, and C-Br bonds, as well as around the lone pairs of the nitrogen and oxygen atoms.

The Localized Orbital Locator (LOL) provides a similar picture to ELF but is based on the kinetic energy density. It also helps in identifying regions of high electron localization, thus providing a clear representation of bonding and lone pair electrons.

The Reduced Density Gradient (RDG) analysis is particularly useful for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method plots the reduced density gradient against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. The resulting plot reveals different types of interactions as distinct spikes. For this compound, RDG analysis could reveal weak intramolecular interactions, such as hydrogen bonds between the amino hydrogen and the nitro oxygen, which can influence the molecule's conformation and stability.

Theoretical Prediction and Validation of Spectroscopic Properties

Computation of Vibrational Frequencies and Comparative Analysis with Experimental Data

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These theoretical predictions can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the molecular structure and to aid in the assignment of vibrational modes.

The vibrational frequencies for this compound can be computed after optimizing its geometry to a minimum energy state. The calculated frequencies often have a systematic error due to the harmonic approximation and the choice of basis set. Therefore, it is common practice to scale the computed frequencies by a scaling factor to achieve better agreement with experimental values. researchgate.net

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to the functional groups present. For example, the N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would likely appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-N stretching of the ethylamino group and the C-Br stretching would also have their characteristic frequencies. The vibrations of the pyridine ring, including C-C and C-N stretching and ring breathing modes, would also be present.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Substituted Nitropyridine

Vibrational ModeCalculated (Scaled)Experimental (FT-IR)Assignment
ν(N-H)34503455N-H stretching
νas(NO₂)15401545Asymmetric NO₂ stretching
νs(NO₂)13501352Symmetric NO₂ stretching
ν(C-N)ring13201325Pyridine ring C-N stretching
ν(C-Br)650655C-Br stretching

Note: These are representative values based on studies of similar compounds.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This method involves calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can provide valuable information for its structural elucidation. The chemical shifts are highly sensitive to the electronic environment of the nuclei. For example, the protons on the pyridine ring will have distinct chemical shifts depending on their position relative to the substituents. The electron-withdrawing nitro group will deshield the nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating ethylamino group will shield the adjacent protons, shifting their resonance to a lower chemical shift (upfield).

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (ring)8.5 - 9.0C (ring, C-Br)110 - 120
H (N-H)5.0 - 6.0C (ring, C-NO₂)145 - 155
H (-CH₂-)3.0 - 3.5C (ring, C-N)140 - 150
H (-CH₃)1.2 - 1.5C (-CH₂-)40 - 45
C (-CH₃)14 - 18

Note: These are estimated chemical shift ranges based on general principles and data for similar structures.

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for investigating the excited-state properties of molecules, such as this compound. This technique is particularly adept at simulating electronic absorption spectra, providing valuable information about the electronic transitions within the molecule upon absorption of light.

The simulation of the UV-Vis spectrum for this compound using TD-DFT would involve calculating the vertical excitation energies and oscillator strengths for the transitions from the ground state to various excited states. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which has been effectively used for similar pyridine derivatives. researchgate.netacs.org The theoretical spectrum is generated by broadening the calculated excitation energies with a Gaussian function to mimic the experimental band shapes.

The primary electronic transitions of interest in this compound would likely involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Analysis of the molecular orbitals involved can characterize these transitions, for instance, as π → π* or n → π* transitions, which are common in aromatic and heterocyclic compounds. For this compound, transitions involving the nitro group and the pyridine ring are expected to be prominent features in the electronic spectrum.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 380 0.25 HOMO → LUMO (π → π*)
S0 → S2 320 0.10 HOMO-1 → LUMO (π → π*)

Note: This table is illustrative and represents typical data that would be obtained from a TD-DFT calculation.

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry offers indispensable tools for exploring the intricate details of chemical reactions involving this compound. By mapping out potential energy surfaces, researchers can gain a comprehensive understanding of reaction mechanisms, identify key intermediates and transition states, and predict reaction outcomes.

The elucidation of a reaction coordinate involves identifying the minimum energy path that connects reactants to products via a transition state. For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be employed to locate the transition state structure. researchgate.net This is typically achieved using optimization algorithms that search for a first-order saddle point on the potential energy surface.

Once the transition state is located, its structure can be analyzed to understand the bonding changes that occur during the reaction. For instance, in a substitution reaction at the pyridine ring, the transition state would likely feature elongated bonds to the entering and leaving groups. Frequency calculations are crucial to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path downhill from the transition state to the reactants and products, confirming the connectivity of the reaction pathway.

Energy framework calculations are a valuable tool for analyzing the supramolecular architecture of crystalline materials. For this compound, these calculations can provide a quantitative understanding of the intermolecular interactions that govern its crystal packing. This method involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice.

The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components, offering insights into the nature of the dominant forces. For a molecule like this compound, which contains hydrogen bond donors (the amine group) and acceptors (the nitro group and pyridine nitrogen), as well as a bromine atom capable of halogen bonding, a complex network of intermolecular interactions is expected. Hirshfeld surface analysis is often used in conjunction with energy framework calculations to visualize and quantify these interactions. nih.govmdpi.com

Table 2: Representative Interaction Energies in the Crystal Structure of this compound

Interaction Type Interaction Energy (kJ/mol)
N-H···O (Hydrogen Bond) -25.0
C-H···N (Hydrogen Bond) -10.5
C-Br···π (Halogen Bond) -8.0

Note: This table contains representative values to illustrate the output of energy framework calculations.

Solvent Effects on the Electronic Structure and Reactivity of this compound

The surrounding solvent can significantly influence the electronic structure and reactivity of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), are widely used to account for these solvent effects. acs.orgresearchgate.net For this compound, studying solvent effects is crucial for understanding its behavior in different chemical environments.

By performing calculations with a continuum solvent model, it is possible to investigate how the polarity of the solvent affects properties such as the electronic absorption spectrum, dipole moment, and the energies of frontier molecular orbitals. For instance, a polar solvent is likely to stabilize charge-separated excited states, which could lead to a red shift (bathochromic shift) in the absorption spectrum.

Furthermore, solvent effects can have a profound impact on reaction rates and mechanisms. For reactions involving charged or highly polar species, polar solvents can stabilize transition states and intermediates, thereby accelerating the reaction. By calculating the free energy profile of a reaction in different solvents, it is possible to predict how the reaction rate will vary with the solvent medium. The Kamlet-Taft solvatochromic parameters can also be used in multiparameter correlations to understand the contributions of specific and non-specific solvent-solute interactions. researchgate.net

Reactivity and Mechanistic Investigations of 3 Bromo N Ethyl 5 Nitropyridin 4 Amine and Analogs

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 3-Bromo-N-ethyl-5-nitropyridin-4-amine is electron-deficient, making it susceptible to nucleophilic attack. The presence of a good leaving group (bromide) and a strong activating group (nitro group) further enhances this reactivity.

Displacement of Halogen and Nitro Groups by Various Nucleophiles

In principle, both the bromo and the nitro group can be displaced by nucleophiles. The position of nucleophilic attack is directed by the combined electronic effects of the substituents. The nitro group at the 5-position, along with the pyridine nitrogen, strongly activates the 4-position (to which the amino group is attached) and the 2- and 6-positions towards nucleophilic attack. However, the bromine at the 3-position is also a potential leaving group.

Studies on analogous compounds, such as 3-bromo-4-nitropyridine (B1272033), have shown that reactions with amines can lead to the substitution of the bromine atom. clockss.orgresearchgate.netcrossref.org In the case of this compound, the ethylamino group at the 4-position would be expected to influence the regioselectivity of the substitution. While direct displacement of the bromine at the 3-position is possible, the electronic activation at other positions might lead to more complex reaction pathways.

Interestingly, in some substituted nitropyridines, the nitro group itself can be displaced by strong nucleophiles. This typically occurs when the nitro group is located at a position activated by other substituents and in the presence of a powerful nucleophile. For this compound, the displacement of the 5-nitro group would be less favorable compared to displacement of the bromine due to the C-NO2 bond being stronger than the C-Br bond.

Phenomenon of Nitro Group Migration in Pyridine Derivatives and its Mechanistic Exploration

A fascinating aspect of the reactivity of nitropyridine derivatives is the potential for nitro group migration. This intramolecular rearrangement can lead to the formation of unexpected isomers.

Research on the reaction of 3-bromo-4-nitropyridine with amines has revealed the formation of a product where the nitro group has migrated from the 4-position to the 3-position. clockss.orgresearchgate.netcrossref.org While this is a different isomer of the title compound, the mechanism provides insight into potential rearrangements. One proposed pathway involves the formation of an anionic intermediate, which then facilitates the migration of the nitro group. researchgate.net Another possible mechanism, particularly in the nitration of pyridines, is a clockss.orgresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate to a carbon on the ring. ntnu.no

For this compound, a similar migration of the 5-nitro group is mechanistically plausible, potentially to an adjacent, less sterically hindered position, although this has not been explicitly reported. The presence of the N-ethyl group could influence the stability of any intermediates and the likelihood of such a rearrangement.

The solvent and base conditions play a crucial role in directing the outcome of nucleophilic substitution reactions and potential rearrangements on the pyridine ring. Studies on 3-bromo-4-nitropyridine have shown that nitro-group migration is favored in polar aprotic solvents. clockss.orgresearchgate.netcrossref.org

The following table, based on data from analogous systems, illustrates the general influence of reaction conditions on the product distribution in nucleophilic substitution reactions of halonitropyridines.

Table 1: Effect of Solvent and Base on Nucleophilic Substitution and Nitro Group Migration in a Model Halonitropyridine System

Solvent Base Predominant Reaction Pathway
Polar Aprotic (e.g., DMSO) Strong, non-nucleophilic Nitro Group Migration
Polar Protic (e.g., Ethanol) Nucleophilic Amine Direct Nucleophilic Substitution
Nonpolar (e.g., Toluene) Weak Base Slower reaction, mixture of products

Electrophilic Attack and C-H Activation on Pyridine Derivatives

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of two additional strong electron-withdrawing groups (bromo and nitro) further deactivates the ring, making electrophilic attack very difficult.

Direct C-H activation offers an alternative pathway for functionalization. While challenging on such an electron-poor system, modern catalytic methods could potentially enable the selective functionalization of the C-H bonds at the 2- or 6-positions.

Intramolecular Cyclization and Rearrangement Reactions Involving the Pyridine Core

The presence of the N-ethylamino group adjacent to a bromo- and a nitro-substituted carbon opens up possibilities for intramolecular cyclization reactions. Under appropriate conditions, such as the presence of a strong base, deprotonation of the amino group could be followed by an intramolecular nucleophilic attack on one of the adjacent positions.

For instance, if a suitable functional group were present on the ethyl chain, cyclization to form a fused ring system would be a plausible transformation. While no specific examples of intramolecular cyclization for this compound are readily available in the literature, related N-substituted aminopyridines are known to undergo such reactions to form various heterocyclic systems. For example, N-aryl amides can undergo intramolecular cyclization to form oxindoles. rsc.org Similarly, 2-[(N-substituted)amino]pyridines can be used in hetarynic cyclizations. researchgate.net

These examples suggest that with appropriate modification of the N-ethyl group or the reaction conditions, this compound could serve as a precursor for the synthesis of more complex, fused heterocyclic structures.

Regiocontrol and Stereoselectivity in the Functionalization of this compound

The functionalization of this compound is expected to be dictated by the directing effects of its substituents. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orglibretexts.org The bromine atom at the 3-position is a potential leaving group in SNAr reactions. The N-ethylamino group at the 4-position is an electron-donating group, which can direct electrophiles and also participate in various coupling reactions.

The regiocontrol of functionalization will therefore be a delicate balance of these electronic and steric factors. For instance, in nucleophilic aromatic substitution reactions, the nitro group at the 5-position would strongly activate the 3-position (para) for substitution, making the displacement of the bromine atom a likely pathway. wikipedia.orglibretexts.orglibretexts.org Vicarious nucleophilic substitution (VNS) is another potential reaction pathway for nitropyridines, allowing for the introduction of carbon nucleophiles at positions activated by the nitro group. nih.govacs.org

The N-ethylamino group can direct electrophilic aromatic substitution to the ortho positions (3 and 5), although the strong deactivating effect of the nitro group would make such reactions challenging. However, the amino group itself can be a site of functionalization, for example, through N-alkylation or acylation. The N-ethyl group introduces a degree of steric hindrance that might influence the approach of reagents.

With regard to stereoselectivity, there is no inherent chiral center in this compound. Stereoselectivity would become a consideration if a reaction introduces a new stereocenter. For example, if the ethyl group were to be functionalized at the α-carbon, or if a chiral reagent were used to introduce a new substituent on the ring, diastereomeric or enantiomeric products could be formed. However, without specific studies on such reactions involving this compound, any discussion on stereoselectivity remains speculative and would be guided by general principles of asymmetric synthesis in heterocyclic chemistry. The planarity of the pyridine ring means that additions to the ring would likely proceed via pathways that are influenced by the steric bulk of the existing substituents.

Table 2: Predicted Regioselectivity of Functionalization for this compound Based on Analogous Systems

Reaction Type Predicted Site of Reactivity Influencing Factors
Nucleophilic Aromatic Substitution (SNAr) C3 (displacement of Br) Activation by the para-nitro group
Vicarious Nucleophilic Substitution (VNS) C2 or C6 Activation by the nitro group
Electrophilic Aromatic Substitution Unlikely due to deactivation Strong deactivating effect of the nitro group
N-Functionalization N-atom of the ethylamino group Nucleophilicity of the amino group

Synthetic Utility and Chemical Transformations of 3 Bromo N Ethyl 5 Nitropyridin 4 Amine

Applications as a Key Building Block in Multistep Organic Synthesis

3-Bromo-N-ethyl-5-nitropyridin-4-amine is a quintessential example of a polyfunctionalized building block, where each substituent can be addressed with a high degree of chemoselectivity. This allows for its incorporation into complex, multistep synthetic sequences. The presence of the electron-withdrawing nitro group activates the pyridine (B92270) ring for certain transformations, while the bromine atom provides a handle for modern cross-coupling reactions. The ethylamino group can be used to modulate solubility or act as a directing group, and can also be further functionalized. This trifecta of reactive sites enables chemists to build molecular complexity in a controlled, stepwise manner, making it a valuable starting material for the synthesis of targeted libraries of pyridine derivatives for drug discovery and materials science.

Derivatization for the Preparation of Advanced Polyfunctionalized Pyridines

The inherent functionality of this compound allows for straightforward derivatization to generate more complex pyridine structures. The secondary amine can undergo a variety of classical transformations, while the pyridine nitrogen itself can be modified to alter the electronic properties of the entire ring system.

N-Alkylation and N-Acylation: The ethylamino group can be further alkylated or acylated to introduce additional diversity. For instance, acylation with various acyl chlorides or anhydrides can produce a range of amide derivatives.

N-Oxidation: The pyridine ring nitrogen can be oxidized, for example using reagents like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This modification significantly alters the electron density of the pyridine ring, which can influence the regioselectivity of subsequent reactions. researchgate.net

Table 1: Potential Derivatization Reactions
Reaction TypeReagent ExampleFunctional Group ModifiedResulting Structure
N-AcylationAcetyl Chloride (CH₃COCl)Ethylamino GroupN-(3-bromo-5-nitropyridin-4-yl)-N-ethylacetamide
N-SulfonylationToluenesulfonyl Chloride (TsCl)Ethylamino GroupN-(3-bromo-5-nitropyridin-4-yl)-N-ethyl-4-methylbenzenesulfonamide
N-Oxidationm-CPBAPyridine Ring NitrogenThis compound 1-oxide

Transformation of the Nitro Group to Amino and Other Functionalities

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to be reduced to an amino group. wikipedia.orgnih.gov This transformation is a powerful tool for installing a nucleophilic site on the pyridine ring, opening up a plethora of subsequent chemical modifications.

The reduction of the 5-nitro group in this compound yields 3-bromo-N4-ethylpyridine-4,5-diamine. This reaction can be achieved using various reducing agents, with the choice often depending on the presence of other sensitive functional groups. organic-chemistry.org Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide. wikipedia.org

Metal-Acid Systems: Using metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid. orgsyn.org

Transfer Hydrogenation: Using reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for this transformation.

Once the 5-amino group is installed, it can be used to construct fused heterocyclic systems. For example, reaction with orthoesters or carboxylic acid derivatives can lead to the formation of imidazo[4,5-c]pyridine scaffolds.

Table 2: Transformation of the Nitro Group
ReactionReagent/ConditionIntermediate ProductPotential Subsequent Reaction
Nitro ReductionFe / HCl or H₂ / Pd-C3-Bromo-N4-ethylpyridine-4,5-diamineCyclization to form fused rings (e.g., imidazopyridines)
Nitro ReductionSnCl₂ / HCl3-Bromo-N4-ethylpyridine-4,5-diamineDiazotization followed by Sandmeyer reaction
Nitro ReductionNa₂S₂O₄3-Bromo-N4-ethylpyridine-4,5-diamineAcylation to form amides

Exploitation of the Bromine Substituent in Cross-Coupling Reactions for Further Diversification

The bromine atom at the 3-position is a key feature for synthetic diversification, serving as a versatile handle for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org This is a widely used method to introduce aryl, heteroaryl, or alkyl groups at the 3-position. mdpi.comresearchgate.net Protecting the amino group as an amide is sometimes beneficial for these reactions. mdpi.com

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond by coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.org This provides direct access to 3-amino-substituted pyridine derivatives, which are important pharmacophores. nih.gov

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, installing an alkynyl moiety at the 3-position. soton.ac.uk The resulting products are valuable intermediates for further transformations or as final targets in materials science.

Heck Coupling: This reaction forms a C-C bond by coupling the bromopyridine with an alkene.

Table 3: Cross-Coupling Reactions at the Bromine Position
Reaction NameCoupling PartnerCatalyst System (Example)Bond FormedProduct Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Base (e.g., K₂CO₃)C-C3-Aryl-N-ethyl-5-nitropyridin-4-amine
Buchwald-HartwigSecondary Amine (R₂NH)Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu)C-NN3,N4-disubstituted 5-nitropyridine-3,4-diamine
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄ / CuI / Base (e.g., Et₃N)C-C (sp)3-Alkynyl-N-ethyl-5-nitropyridin-4-amine
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand / BaseC-C (sp²)3-Alkenyl-N-ethyl-5-nitropyridin-4-amine

Design and Synthesis of New Pyridine-Based Chemical Scaffolds

The true synthetic power of this compound is realized when the selective transformations of its functional groups are combined in sequence to design and construct novel and complex chemical scaffolds. The ability to perform a cross-coupling reaction at the bromine position, followed by reduction of the nitro group, and then a cyclization reaction involving the newly formed amine, provides a clear pathway to fused heterocyclic systems.

For instance, a synthetic route could begin with a Suzuki coupling to install a desired aryl group at the 3-position. Subsequent reduction of the nitro group would then yield a 3-aryl-4,5-diaminopyridine derivative. This intermediate is primed for cyclization reactions; for example, treatment with nitrous acid could lead to the formation of a triazole ring, while reaction with phosgene (B1210022) or its equivalents could form a fused imidazole-2-one ring system. Such strategies are central to the discovery of new bioactive molecules, as they allow for the systematic exploration of chemical space around a core pyridine scaffold. nih.govacs.org

Table 4: Example of Sequential Reactions for Scaffold Synthesis
StepReaction TypeTransformationResulting Scaffold Type
1Suzuki CouplingBromine is replaced with an aryl group.3-Aryl-4-aminopyridine
2Nitro ReductionNitro group is converted to a primary amine.3-Aryl-4,5-diaminopyridine
3CyclizationThe two adjacent amino groups react with a dielectrophile.Fused Imidazo[4,5-c]pyridine

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-N-ethyl-5-nitropyridin-4-amine to maximize yield and purity?

Methodological Answer:

  • Stepwise Functionalization: Begin with pyridine derivatives, introducing bromine and nitro groups sequentially. Use regioselective bromination (e.g., NBS in DMF) followed by nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (C18 column, methanol/water mobile phase) .
  • Safety: Follow protocols for handling nitro compounds (e.g., explosion hazards) and brominated intermediates (use fume hoods, PPE) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Analysis: Use ¹H and ¹³C NMR to confirm substituent positions. For example, the ethyl group’s CH₂ and CH₃ signals appear at δ 1.2–1.4 (triplet) and δ 3.3–3.5 (quartet), respectively. Aromatic protons show splitting patterns consistent with para-substituted nitro and bromine groups .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (M+H⁺) at m/z 274.98 (C₇H₇BrN₃O₂⁺). Fragmentation patterns (e.g., loss of Br or NO₂ groups) aid structural confirmation .
  • IR Spectroscopy: Detect characteristic nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amine (3300–3500 cm⁻¹, N-H stretching) functional groups .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition. Avoid proximity to reducing agents or heat sources due to nitro group instability .
  • Emergency Response: For spills, use inert absorbents (vermiculite) and neutralize with dilute sodium bicarbonate. In case of skin contact, rinse with copious water and consult a toxicology report for antidote recommendations .
  • Waste Disposal: Follow institutional guidelines for halogenated and nitro-containing waste, such as incineration with scrubbers to prevent toxic gas release .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

  • Crystallographic Refinement: Use SHELXL for small-molecule refinement to resolve discrepancies. For example, if NMR suggests a planar nitro group but X-ray shows slight pyramidalization, check for thermal motion artifacts by refining anisotropic displacement parameters .
  • Data Triangulation: Cross-validate using alternative techniques like Raman spectroscopy (to confirm nitro group geometry) or DFT calculations (to model electronic effects influencing bond angles) .
  • Error Analysis: Quantify uncertainties in crystallographic data (e.g., R-factor >5% may indicate disorder) and compare with NMR integration errors .

Q. What computational strategies are effective for predicting the reactivity of this compound in substitution reactions?

Methodological Answer:

  • DFT Modeling: Use Gaussian or ORCA to calculate Fukui indices, identifying electrophilic (C-3 bromine) and nucleophilic (amine nitrogen) sites. Solvent effects (e.g., DMSO vs. THF) can be modeled with PCM or SMD .
  • Transition State Analysis: Locate TS structures for SNAr reactions using QM/MM methods. Compare activation energies for bromine displacement by nucleophiles (e.g., amines vs. thiols) to predict regioselectivity .
  • Machine Learning: Train models on existing pyridine reaction datasets (e.g., Hammett parameters) to predict substituent effects on reaction rates .

Q. How can hydrogen bonding networks in this compound crystals inform material design?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., amine-NH⋯O-nitro as D(2) motifs). Use Mercury or CrystalExplorer to visualize 3D networks and identify stabilizing interactions .
  • Thermal Stability Correlation: Link hydrogen bond strength (via Hirshfeld surface analysis) to DSC/TGA data. Stronger networks (e.g., bifurcated H-bonds) correlate with higher melting points .
  • Co-crystal Screening: Test with carboxylic acids or amides to engineer supramolecular architectures. Monitor via PXRD to assess lattice compatibility .

Q. What experimental designs are optimal for studying the compound’s potential in medicinal chemistry?

Methodological Answer:

  • Target Identification: Screen against kinase or protease targets using SPR or fluorescence polarization assays. Prioritize bromine’s role as a hydrogen bond acceptor in binding pocket interactions .
  • Metabolic Stability: Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites (e.g., de-brominated or reduced nitro products) .
  • Toxicity Profiling: Perform zebrafish embryo toxicity assays (LC₅₀) and Ames tests for mutagenicity, focusing on nitro group reduction products (e.g., hydroxylamines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.